

physicochemical properties of 10(Z),13(Z)-Nonadecadienoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10(Z),13(Z)-Nonadecadienoyl chloride

Cat. No.: B15552993

[Get Quote](#)

In-Depth Technical Guide to 10(Z),13(Z)-Nonadecadienoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z),13(Z)-Nonadecadienoyl chloride is a reactive derivative of the corresponding polyunsaturated fatty acid. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance. Due to its high reactivity, specific experimental data for this compound is limited; therefore, this guide combines available information with established principles for handling unsaturated acyl chlorides to provide a thorough resource for researchers.

Physicochemical Properties

Quantitative data for **10(Z),13(Z)-Nonadecadienoyl chloride** is not extensively reported in the literature due to its inherent instability. However, key properties can be extrapolated from its parent fatty acid and general knowledge of acyl chlorides.

Property	Value	Source/Method
Molecular Formula	<chem>C19H33ClO</chem>	Larodan
Molecular Weight	312.92 g/mol	Larodan
CAS Number	960593-66-2	Larodan
Physical State	Liquid (at room temperature)	Larodan
Purity	>99%	Larodan
Storage	Freezer (-20°C or below), under inert atmosphere	General recommendation for unsaturated acyl chlorides
Solubility	Soluble in anhydrous aprotic organic solvents (e.g., diethyl ether, dichloromethane, hexane). Reacts vigorously with protic solvents (e.g., water, alcohols).	General knowledge of acyl chlorides
Boiling Point	Decomposes at high temperatures. Purification is typically achieved by vacuum distillation at low temperatures.	General knowledge of acyl chlorides
Density	Not determined. Expected to be slightly less than 1 g/mL.	Estimation based on similar lipids
Melting Point	Not determined. Expected to be low, given its liquid state at room temperature.	Estimation

Note: Acyl chlorides, particularly polyunsaturated ones, are highly susceptible to hydrolysis and oxidation. Strict anhydrous and anaerobic conditions are crucial for handling and storage to maintain purity.

Reactivity and Stability

10(Z),13(Z)-Nonadecadienoyl chloride is a highly reactive compound due to the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing chloride atom.

- **Hydrolysis:** Reacts rapidly and exothermically with water to form 10(Z),13(Z)-nonadecadienoic acid and hydrochloric acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This is a primary degradation pathway, and exposure to moisture must be strictly avoided.
- **Alcoholysis and Aminolysis:** Reacts readily with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often used for chemical derivatization.
- **Oxidation and Polymerization:** The two cis double bonds in the acyl chain are susceptible to oxidation and polymerization, especially when exposed to air, light, or heat. This can lead to discoloration and the formation of complex byproducts.
- **Storage:** For long-term storage, it is recommended to keep the compound in a sealed ampule under an inert gas (e.g., argon or nitrogen) at low temperatures (-20°C or below).

Experimental Protocols

The following are detailed, generalized methodologies that can be adapted for the synthesis, purification, and analysis of **10(Z),13(Z)-Nonadecadienoyl chloride**. All procedures must be carried out in a fume hood with appropriate personal protective equipment.

Synthesis of 10(Z),13(Z)-Nonadecadienoyl Chloride

This protocol describes the conversion of 10(Z),13(Z)-nonadecadienoic acid to the corresponding acyl chloride using oxalyl chloride, a common and effective method that avoids the harsh conditions of other chlorinating agents.

Materials:

- 10(Z),13(Z)-nonadecadienoic acid
- Oxalyl chloride (freshly distilled)
- Anhydrous dichloromethane (DCM)

- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask, condenser, magnetic stirrer, and inert gas (argon or nitrogen) setup
- Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

- Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.
- Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 10(Z),13(Z)-nonadecadienoic acid. Dissolve the acid in a minimal amount of anhydrous DCM under an inert atmosphere.
- Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF to the solution.
- Reagent Addition: Slowly add a slight molar excess (e.g., 1.2 equivalents) of oxalyl chloride to the stirred solution at 0°C (ice bath).
- Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
- Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic gases. The crude **10(Z),13(Z)-Nonadecadienoyl chloride** is obtained as an oily residue.

Purification by Low-Temperature Vacuum Distillation

Due to its thermal instability, high-temperature distillation should be avoided. Low-temperature vacuum distillation is the preferred method for purification.

Apparatus:

- Short-path distillation apparatus
- High-vacuum pump

- Cold trap (liquid nitrogen or dry ice/acetone)
- Temperature-controlled heating mantle or oil bath

Procedure:

- Setup: Assemble the flame-dried short-path distillation apparatus and connect it to a high-vacuum line with a cold trap.
- Transfer: Transfer the crude acyl chloride to the distillation flask under an inert atmosphere.
- Distillation: Gradually apply vacuum to the system. Once a high vacuum is achieved, slowly heat the distillation flask.
- Collection: Collect the fraction that distills at the lowest possible temperature. The receiving flask should be cooled to prevent decomposition of the purified product.
- Storage: Immediately transfer the purified product to a pre-weighed, flame-dried ampule, flush with inert gas, and seal. Store in a freezer.

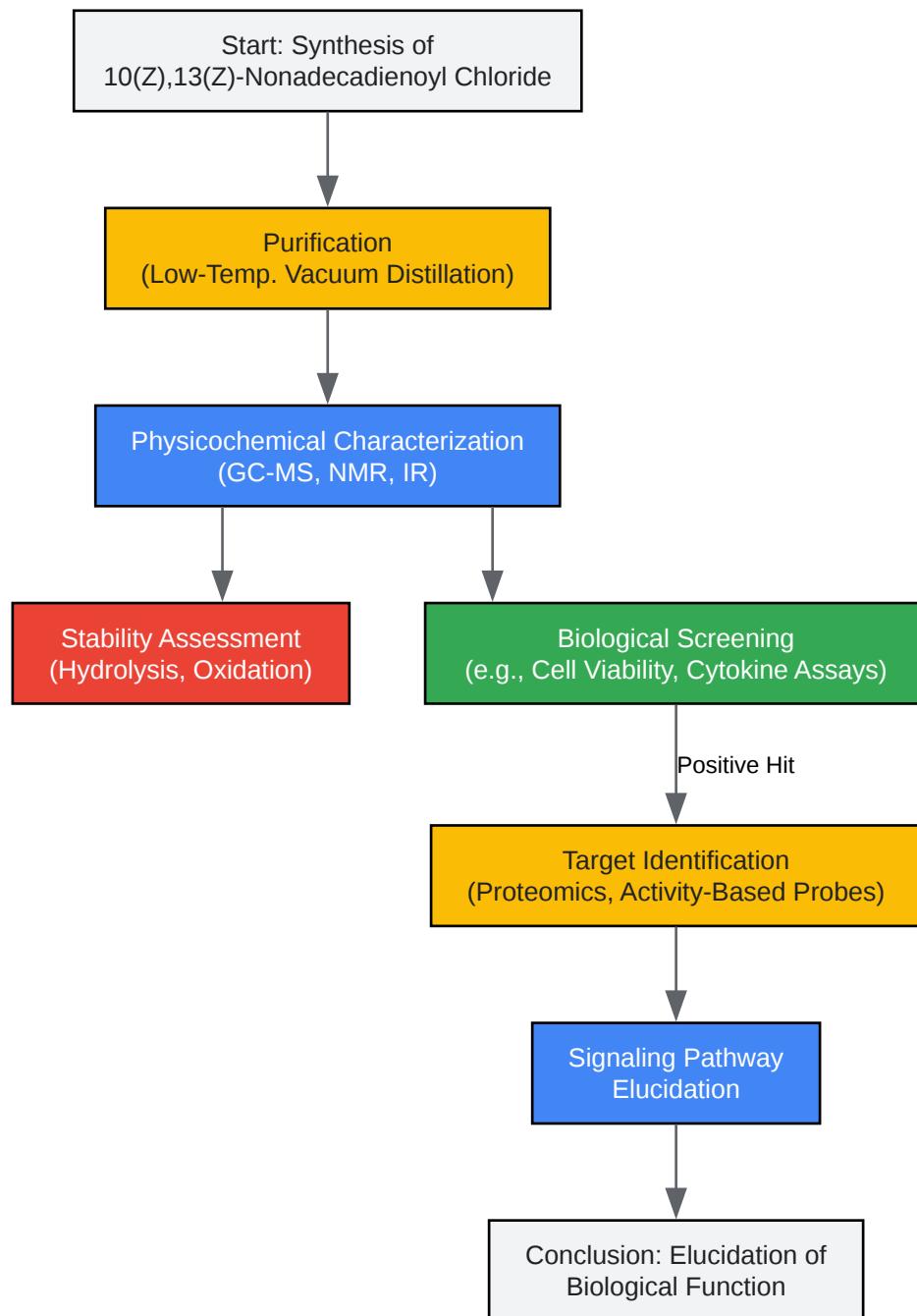
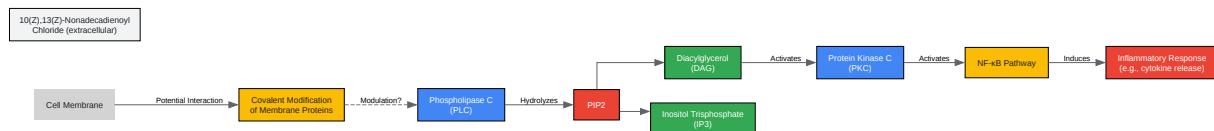
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the acyl chloride by GC-MS can be challenging due to its reactivity. Derivatization to a more stable ester is often preferred for accurate quantification and identification.

Derivatization to Methyl Ester:

- In a clean, dry vial, dissolve a small, accurately weighed amount of **10(Z),13(Z)-Nonadecadienoyl chloride** in anhydrous hexane.
- Add a molar excess of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
- Allow the reaction to proceed at room temperature for 30 minutes.

- Wash the hexane solution with dilute aqueous acid and then with brine to remove the base and excess methanol.
- Dry the hexane layer over anhydrous sodium sulfate.
- The resulting solution containing the methyl ester of 10(Z),13(Z)-nonadecadienoic acid is ready for GC-MS analysis.



GC-MS Parameters (General):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
- Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250-300°C) to elute the long-chain ester.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected fragment ions of the methyl ester (e.g., m/z 50-400).

Potential Biological Significance and Signaling Pathways

While there is no direct evidence for the biological role of **10(Z),13(Z)-Nonadecadienoyl chloride**, its parent fatty acid is a polyunsaturated fatty acid (PUFA). PUFAs and their derivatives are known to be involved in a variety of cellular signaling pathways, particularly those related to inflammation and cell proliferation.

It is hypothesized that **10(Z),13(Z)-Nonadecadienoyl chloride**, due to its high reactivity, could act as a chemical probe to covalently modify proteins involved in fatty acid metabolism and signaling. This could be a valuable tool for identifying novel drug targets. A plausible, though hypothetical, signaling pathway that could be investigated using this compound is the modulation of inflammatory responses, similar to the known actions of other omega-6 fatty acids like linoleic acid.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [physicochemical properties of 10(Z),13(Z)-Nonadecadienoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552993#physicochemical-properties-of-10-z-13-z-nonadecadienoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com